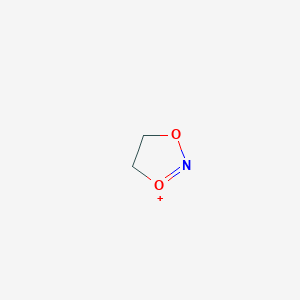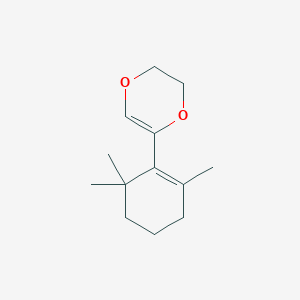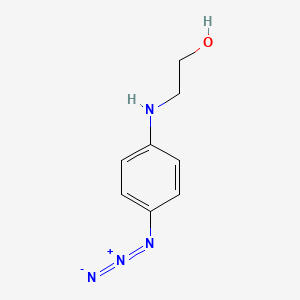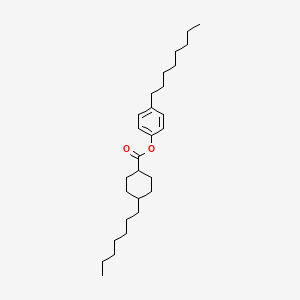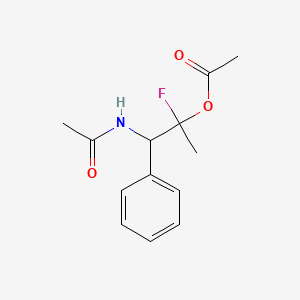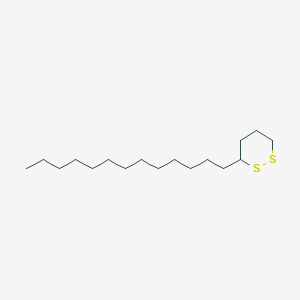
3-Tridecyl-1,2-dithiane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Tridecyl-1,2-dithiane is an organosulfur compound belonging to the dithiane family Dithianes are heterocyclic compounds characterized by a six-membered ring containing two sulfur atoms The specific structure of this compound includes a tridecyl group attached to the third carbon of the 1,2-dithiane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Tridecyl-1,2-dithiane can be synthesized through the reaction of 1,2-ethanedithiol with a suitable tridecyl halide under basic conditions. The reaction typically involves the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the dithiol, followed by nucleophilic substitution with the tridecyl halide .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Tridecyl-1,2-dithiane undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Butyllithium, tridecyl halides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Dithiols.
Substitution: Various substituted dithianes.
Wissenschaftliche Forschungsanwendungen
3-Tridecyl-1,2-dithiane has several applications in scientific research:
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 3-Tridecyl-1,2-dithiane involves its ability to undergo nucleophilic substitution reactions, facilitated by the formation of a lithio derivative. This lithio derivative acts as a nucleophile, reacting with various electrophiles to form new carbon-carbon bonds. The sulfur atoms in the dithiane ring also play a crucial role in stabilizing the intermediate species during these reactions .
Vergleich Mit ähnlichen Verbindungen
1,3-Dithiane: Another isomer of dithiane, commonly used as a protecting group for carbonyl compounds.
1,4-Dithiane:
Uniqueness: Its ability to undergo various chemical reactions and its role as a versatile building block in organic synthesis highlight its significance in scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
125617-68-7 |
|---|---|
Molekularformel |
C17H34S2 |
Molekulargewicht |
302.6 g/mol |
IUPAC-Name |
3-tridecyldithiane |
InChI |
InChI=1S/C17H34S2/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-15-13-16-18-19-17/h17H,2-16H2,1H3 |
InChI-Schlüssel |
JBXKKCWBSMCJJJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCC1CCCSS1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


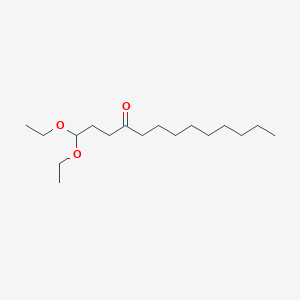

![[3-Hydroxy-2-(hydroxymethyl)propyl] methanesulfonate;methanesulfonic acid](/img/structure/B14295550.png)
![4-[2-(2-Ethoxyethoxy)ethoxy]benzaldehyde](/img/structure/B14295552.png)
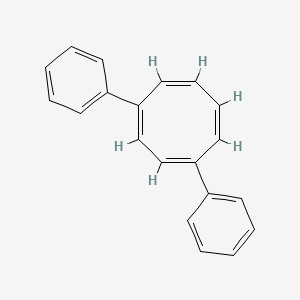
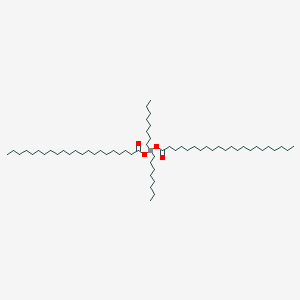
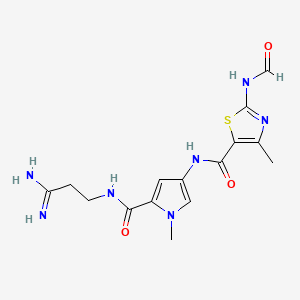
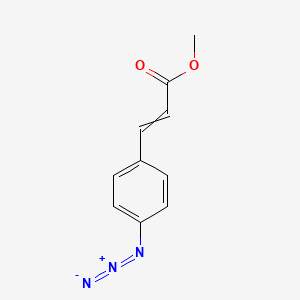
![(NE)-N-[2,3-bis(hydroxyimino)inden-1-ylidene]hydroxylamine](/img/structure/B14295578.png)
